molecular formula C20H18FN3S B4551226 N-(4-anilinophenyl)-N'-(4-fluorobenzyl)thiourea

N-(4-anilinophenyl)-N'-(4-fluorobenzyl)thiourea

Cat. No.: B4551226
M. Wt: 351.4 g/mol
InChI Key: SETHYPRDQMFQHT-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-N'-(4-fluorobenzyl)thiourea is a useful research compound. Its molecular formula is C20H18FN3S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.12054692 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Thiourea derivatives, including structures similar to N-(4-anilinophenyl)-N'-(4-fluorobenzyl)thiourea, have demonstrated significant antimicrobial activities. A study highlighted the synthesis of thiourea derivatives and their high anti-Mycobacterium smegmatis activity, showcasing their potential in addressing microbial infections (Yolal et al., 2012).

Fluorescent Dyes

Thiourea derivatives have been successfully utilized in the synthesis of fluorescent dyes. For instance, a Boranil fluorophore was modified into various thiourea derivatives, exhibiting strong luminescence and potential applications in biological labeling and imaging (Frath et al., 2012).

Structural and Vibrational Properties

Research on the structural and vibrational properties of thiourea compounds, including X-ray diffraction and vibrational spectroscopy, has provided valuable insights into their stability and potential applications in materials science. A specific study on 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea has detailed its crystal structure and theoretical vibrational properties, offering a deeper understanding of its physical and chemical characteristics (Saeed et al., 2010).

Herbicidal Activity

Novel thiourea derivatives have also been explored for their herbicidal activity, with certain compounds showing high effectiveness against specific weed species. This application highlights the potential of thiourea derivatives in agricultural chemistry and pest management (Li et al., 2021).

Antioxidant and DNA-Binding Studies

Thiourea derivatives have been studied for their antioxidant properties and DNA-binding capabilities, suggesting their potential in pharmaceutical applications and as tools in molecular biology. Notably, specific thiourea compounds have shown promising results in preliminary cancer research and studies on molecular interactions with DNA (Tahir et al., 2015).

Properties

IUPAC Name

1-(4-anilinophenyl)-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3S/c21-16-8-6-15(7-9-16)14-22-20(25)24-19-12-10-18(11-13-19)23-17-4-2-1-3-5-17/h1-13,23H,14H2,(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETHYPRDQMFQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.